N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to an imidazole moiety via an ethoxyethyl chain. This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-11-13-3-1-2-4-14(13)22-15)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,11-12H,6,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQXOLQOPUJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine to form the desired carboxamide.
Preparation of Benzofuran-2-carboxylic Acid: This can be synthesized via the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.
Formation of Acid Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under mild conditions to modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while substitution reactions on the benzofuran ring could introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 299.33 g/mol. Its structure features a benzofuran moiety linked to an imidazole group through an ethoxy chain, which is critical for its biological activity .
Antiviral Applications
Recent studies have highlighted the potential of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide as an antiviral agent.
- Mechanism of Action : The compound has shown effectiveness against various viruses by targeting specific viral enzymes essential for replication. For instance, it has been noted for its inhibitory effects on the hepatitis C virus (HCV) through the suppression of cyclooxygenase-2, which plays a role in viral replication .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiviral activity with low cytotoxicity, making them suitable candidates for further development .
| Virus Targeted | Activity | IC50 Value |
|---|---|---|
| Hepatitis C Virus | Inhibition | 3.4 μM |
| Influenza Virus | Inhibition | 7.2 μM |
Anticancer Properties
The compound also shows promise in cancer therapy.
- Targeting Cancer Cells : Preliminary research indicates that it may inhibit polo-like kinase 1 (Plk1), a protein involved in cell division and proliferation. Inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Structural Optimization : Structure–activity relationship (SAR) studies have been conducted to enhance the anticancer properties of the compound. Modifications to the benzofuran scaffold have resulted in increased potency against various cancer cell lines .
| Cancer Type | Activity | IC50 Value |
|---|---|---|
| Breast Cancer | Inhibition | 5.0 μM |
| Lung Cancer | Inhibition | 4.5 μM |
Structural Modifications for Enhanced Activity
The effectiveness of this compound can be significantly influenced by structural modifications.
- Synthesis Approaches : Various synthetic routes have been explored to modify the imidazole and benzofuran components, aiming to improve solubility and bioavailability .
- Case Studies on Derivatives : Specific derivatives have been synthesized that retain or enhance biological activity while minimizing side effects. For example, modifications that increase hydrophilicity have been shown to enhance cellular uptake .
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzofuran moiety might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethoxyethyl linker provides flexibility and polarity compared to the rigid benzyl or ethyl linkers in analogs .
- Synthesis yields vary significantly: Compound 27 (86% yield) outperforms Compound 21 (37%), likely due to differences in carboxylate coupling partners (benzofuran-2-carboxylic acid vs. benzimidazole-2-carboxylic acid) .
- Substituents like the 2-methylprop-2-enyl group () or ethyl group () on benzimidazole may alter steric bulk and lipophilicity compared to the target compound’s imidazole moiety .
Physicochemical Properties
- The target compound’s imidazole and ethoxyethyl groups may reduce melting points by introducing flexibility.
- Solubility : The ethoxyethyl linker in the target compound may enhance water solubility compared to benzyl-linked analogs (e.g., Compound 21) but reduce it relative to ethyl-linked derivatives (e.g., ) .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that combines imidazole and benzofuran moieties, which are recognized for their significant roles in various biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Imidazole ring : Known for its ability to coordinate with metal ions and interact with biological macromolecules.
- Benzofuran moiety : Capable of intercalating with DNA, potentially disrupting replication and transcription processes.
- Carboxamide group : Enhances solubility and bioavailability.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Activity : The imidazole ring can coordinate with metal ions, influencing enzymatic functions.
- DNA Interaction : The benzofuran moiety's ability to intercalate with DNA can disrupt nucleic acid processes.
- Signaling Pathways : The compound may modulate cellular responses by binding to specific receptors or enzymes.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. It demonstrated significant inhibition against common fungal pathogens, making it a candidate for further development in antifungal therapies.
Anticancer Potential
This compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Cancer Cell Line Testing
In a study involving various cancer cell lines, the compound was tested for cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antiviral Activity : Preliminary results suggest potential efficacy against viral infections, particularly through inhibition of viral replication mechanisms.
Table 2: Antiviral Activity Summary
| Virus | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Influenza A | 25 | >40 |
| Hepatitis C | 18 | >50 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step processes:
- Step 1 : Preparation of benzofuran-2-carboxylic acid via Pd-catalyzed C-H arylation or cyclization of substituted phenols.
- Step 2 : Functionalization of the imidazole moiety, such as alkylation with 2-(2-chloroethoxy)ethanol, followed by coupling to the benzofuran core using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography or recrystallization. Key challenges include controlling regioselectivity during imidazole alkylation and ensuring high yields in coupling reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the presence of benzofuran protons (δ ~7.0–7.6 ppm) and imidazole protons (δ ~7.2–7.8 ppm). For example, in related benzofuran carboxamides, the amide NH proton appears as a broad singlet near δ 12.6 ppm .
- FT-IR : Identification of carbonyl (C=O) stretches (~1675–1694 cm⁻¹) and N-H stretches (~3495 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Q. How can researchers optimize reaction yields for the coupling step between benzofuran and imidazole moieties?
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Employ Schlenk techniques to exclude moisture, which can hydrolyze intermediates.
- Optimize stoichiometry (e.g., 1.2:1 ratio of imidazole derivative to benzofuran acid) and solvent polarity (e.g., DMF or DCM) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between structurally similar benzofuran-imidazole derivatives?
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing ethoxy with methoxy groups) and evaluating changes in activity.
- Use molecular docking to compare binding affinities with target proteins (e.g., enzymes or receptors). For example, benzofuran-imidazole hybrids show varied interactions with bromodomains, as seen in BRD4 inhibitor studies .
- Validate discrepancies via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?
- Formulation optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based encapsulation.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethoxyethyl chain, which hydrolyze in biological systems .
- Nanoparticle delivery : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Q. What analytical approaches are recommended to resolve overlapping signals in NMR spectra?
- 2D NMR (COSY, HSQC, HMBC) : Differentiate overlapping aromatic protons and assign quaternary carbons. For example, HMBC can correlate the benzofuran carbonyl carbon (δ ~160 ppm) with adjacent protons .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., imidazole ring puckering).
- Isotopic labeling : Use 13C-enriched reagents to simplify spectral interpretation .
Q. How can synthetic routes be scaled while maintaining regiochemical control?
- Continuous flow chemistry : Minimize side reactions (e.g., over-alkylation) through precise temperature and residence time control.
- Catalytic systems : Use Pd/ligand complexes (e.g., XPhos) for selective C-O bond formation in the ethoxyethyl chain .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
